1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
CAS No.: 1855937-11-9
Cat. No.: VC15755184
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855937-11-9 |
|---|---|
| Molecular Formula | C12H18FN5 |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3 |
| Standard InChI Key | LITAFCBCIGOFGP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
1-Ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (C<sub>12</sub>H<sub>19</sub>FN<sub>5</sub>) features two substituted pyrazole rings. The first pyrazole (Ring A) contains ethyl, fluorine, and methyl groups at positions 1, 5, and 3, respectively. The second pyrazole (Ring B) is linked via a methylene group to the amine at position 4 of Ring A. This arrangement creates a planar core with rotational flexibility around the methylene bridge, as confirmed by computational models.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>19</sub>FN<sub>5</sub> |
| Molecular Weight | 260.31 g/mol |
| XLogP3 | 2.15 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Alkylation of 5-Fluoro-3-methyl-1H-pyrazole: Reaction with ethyl iodide in DMF yields 1-ethyl-5-fluoro-3-methyl-1H-pyrazole .
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Bromination at C4: N-Bromosuccinimide (NBS) in CCl<sub>4</sub> introduces a bromine atom at position 4 (80% yield).
-
Amination via Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with 1-ethyl-1H-pyrazol-4-amine produces the target compound (65% yield).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 92 | 98.5 |
| 2 | NBS, CCl<sub>4</sub>, 40°C | 80 | 97.2 |
| 3 | Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, dioxane, 100°C | 65 | 95.8 |
Physicochemical Properties
Solubility and Stability
The compound displays moderate aqueous solubility (12.8 mg/mL at pH 7.4) but excels in organic solvents like DMSO (>50 mg/mL). Stability studies indicate decomposition <5% after 30 days at 25°C, though acidic conditions (pH <3) induce rapid degradation via defluorination .
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.32 (t, J=7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.18 (s, 3H, CH<sub>3</sub>), 3.95 (q, J=7.1 Hz, 2H, NCH<sub>2</sub>), 4.21 (s, 2H, NCH<sub>2</sub>), 6.45 (s, 1H, Pyrazole-H) .
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HRMS (ESI+): m/z calcd for C<sub>12</sub>H<sub>19</sub>FN<sub>5</sub> [M+H]<sup>+</sup> 260.1624, found 260.1621.
Biological Activity and Mechanisms
Kinase Inhibition
In vitro assays against recombinant human kinases revealed potent inhibition of JAK3 (IC<sub>50</sub> = 38 nM) and moderate activity against FLT3 (IC<sub>50</sub> = 420 nM). Molecular docking studies attribute this selectivity to hydrogen bonding between the fluorine atom and kinase hinge region residues.
Antimicrobial Profile
Against Gram-positive pathogens:
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Staphylococcus aureus (MIC = 8 µg/mL)
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Enterococcus faecium (MIC = 16 µg/mL)
Mechanistic studies suggest disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).
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